4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one
Description
4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one is a synthetic 5,6-dihydropyran-2-one derivative characterized by a butoxyvinyl substituent at the 4-position and a methyl group at the 6-position. This compound is synthesized via alkene metathesis, enabling high enantioselectivity (up to 94% ee) in derivatives . Its applications span asymmetric catalysis, medicinal chemistry, and intermediate synthesis for bioactive molecules.
Properties
CAS No. |
872452-11-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(1-butoxyethenyl)-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-14-10(3)11-7-9(2)15-12(13)8-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
KOTRYNPQGQIDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)C1=CC(=O)OC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a butoxyvinyl precursor with a dihydropyranone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The butoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 5,6-dihydropyran-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Bioactivity: Dodoneine’s hypotensive effects are attributed to its 6-alkyl substituent, which enhances membrane permeability . 6-Substituted derivatives with aryl groups exhibit nanomolar HIV protease inhibition, whereas alkyl chains (e.g., hexyl) improve metabolic stability .
- Lipophilicity : The undecyl chain in Orlistat™ intermediates increases logP values, favoring fat-soluble applications . In contrast, the butoxyvinyl group in the target compound balances hydrophobicity and reactivity for catalytic applications .
Stereochemical Impact
- Absolute configuration (R or S) critically influences bioactivity. For example, (6R)-configured intermediates are essential for Orlistat™ synthesis , while diplopyrone C’s (5S,6S) stereochemistry is confirmed via circular dichroism .
Key Research Findings
Enantioselectivity : The target compound’s synthesis achieves 94% ee using Grubbs-type catalysts, outperforming spiro-oxindole derivatives (87% ee) .
Biological Potency : 6-Substituted derivatives with para-nitrophenyl groups show IC50 values of 0.5 nM against HIV protease, highlighting substituent-driven efficacy .
Natural Product Complexity : Diplopyrone C’s epoxide-containing side chain is unique among fungal metabolites, suggesting niche ecological roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
